molecular formula C11H8BrF5O2S B14048318 1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14048318
M. Wt: 379.14 g/mol
InChI Key: WCAINBIRGSBYGR-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of bromine, difluoromethoxy, and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of a suitable phenyl derivative followed by the introduction of difluoromethoxy and trifluoromethylthio groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Addition Reactions: The double bonds in the phenyl ring can participate in addition reactions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(2-bromo-3-(difluoromethoxy)phenyl)propan-2-one
  • 1-Bromo-3-(2-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Bromo-3-(3-(trifluoromethoxy)phenyl)propan-2-one

Uniqueness

1-Bromo-3-(3-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both difluoromethoxy and trifluoromethylthio groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H8BrF5O2S

Molecular Weight

379.14 g/mol

IUPAC Name

1-bromo-3-[3-(difluoromethoxy)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8BrF5O2S/c12-5-7(18)3-6-1-2-9(20-11(15,16)17)8(4-6)19-10(13)14/h1-2,4,10H,3,5H2

InChI Key

WCAINBIRGSBYGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CBr)OC(F)F)SC(F)(F)F

Origin of Product

United States

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